molecular formula C7H7N5S B2991247 4-Methyl-3-[(2-pyrimidinyl)thio]-4H-1,2,4-triazole CAS No. 1864995-84-5

4-Methyl-3-[(2-pyrimidinyl)thio]-4H-1,2,4-triazole

Cat. No.: B2991247
CAS No.: 1864995-84-5
M. Wt: 193.23
InChI Key: KWYVVDZTZCELAU-UHFFFAOYSA-N
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Description

4-Methyl-3-[(2-pyrimidinyl)thio]-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a methyl group and a pyrimidinylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-[(2-pyrimidinyl)thio]-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,2,4-triazole-3-thiol with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-[(2-pyrimidinyl)thio]-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pyrimidinylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the pyrimidinylthio group.

    Substitution: The methyl group or the pyrimidinylthio group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-Methyl-3-[(2-pyrimidinyl)thio]-4H-1,2,4-triazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1,2,4-triazole-3-thiol: A precursor in the synthesis of 4-Methyl-3-[(2-pyrimidinyl)thio]-4H-1,2,4-triazole.

    2-Chloropyrimidine: Another precursor used in the synthesis.

    Pyrimidine derivatives: Compounds with similar pyrimidinyl groups that exhibit comparable biological activities.

Uniqueness

This compound is unique due to its specific combination of a triazole ring and a pyrimidinylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5S/c1-12-5-10-11-7(12)13-6-8-3-2-4-9-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYVVDZTZCELAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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